Debropol
Overview
Description
DEBROPOL, also known as 2-bromo-2-nitropropan-1-ol, is an organic compound with the chemical formula C3H6BrNO3. It is a colorless to pale yellow liquid with a special smell. This compound has a density of 1.958 g/mL, a boiling point of 153-155°C, and a melting point of 8-9°C . It has low solubility in water but high solubility in organic solvents such as ethanol and ether .
Mechanism of Action
Target of Action
Debropol, also known as 2-bromo-2-nitropropan-1-ol, is an organic compound with wide-spectrum antimicrobial properties . It primarily targets a variety of Gram-positive and Gram-negative bacteria . The compound’s primary targets are the essential thiols within the bacterial cell .
Mode of Action
This compound’s mode of action involves two distinct reactions with the essential thiols within the bacterial cell . It is proposed that this compound generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects .
Biochemical Pathways
It is suggested that the oxidation of thiol groups to disulphides may be its primary action . This implies that this compound may interfere with the normal functioning of bacterial proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that this compound is stable under acidic conditions . This suggests that the compound’s stability and bioavailability may be influenced by the pH of its environment .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By interacting with essential thiols within the bacterial cell and possibly causing the oxidation of these thiol groups to disulphides, this compound disrupts normal bacterial function and growth . This makes it an effective antimicrobial agent .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and effectiveness are influenced by the pH of its environment . Furthermore, the compound’s antimicrobial action can be affected by the presence of other substances in its environment. For example, in personal care products, the potential formation of nitrosamines has been observed when this compound decomposes under alkaline conditions or elevated temperatures .
Biochemical Analysis
Biochemical Properties
Debropol is known to possess a wide spectrum of antibacterial activity and inhibits the growth of fungi and yeasts
Cellular Effects
Given its antimicrobial properties, it can be inferred that this compound likely disrupts essential cellular processes in bacteria, fungi, and yeasts .
Preparation Methods
DEBROPOL is generally prepared by chemical synthesis. A commonly used preparation method involves the reaction of allyl alcohol with bromine under acidic conditions, followed by nitration of the product with nitric acid . This method ensures the formation of this compound with high purity and yield.
Chemical Reactions Analysis
DEBROPOL undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DEBROPOL has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in biochemical research to study the effects of nitro compounds on biological systems.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used as an inhibitor in the pyrotechnic industry to control the burning speed and reduce unnecessary sparks.
Comparison with Similar Compounds
DEBROPOL can be compared with other similar compounds such as:
2-bromo-2-nitroethanol: Similar in structure but with a shorter carbon chain.
2-chloro-2-nitropropan-1-ol: Similar in structure but with a chlorine atom instead of bromine.
2-nitropropan-1-ol: Lacks the halogen atom present in this compound.
This compound is unique due to its specific combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-bromo-2-nitropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJACXVDUOPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865153 | |
Record name | 2-Bromo-2-nitropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24403-04-1 | |
Record name | 2-Bromo-2-nitro-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24403-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Debropol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-2-nitropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-nitropropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEBROPOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28OQS360UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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